molecular formula C20H15BrN2O4S B270169 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

カタログ番号 B270169
分子量: 459.3 g/mol
InChIキー: JFPRJPAKNWPVAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate, commonly known as BOS-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOS-102 belongs to the class of compounds known as sulfanyl-oxadiazoles and has shown promising results in preclinical studies as an anti-cancer agent.

作用機序

The exact mechanism of action of BOS-102 is not fully understood. However, studies have suggested that BOS-102 induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. BOS-102 has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. Additionally, BOS-102 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
BOS-102 has been shown to exhibit potent cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. BOS-102 has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases. Additionally, BOS-102 has been shown to inhibit the migration and invasion of cancer cells, which is a key step in cancer metastasis.

実験室実験の利点と制限

BOS-102 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, BOS-102 exhibits potent cytotoxicity against cancer cells, making it a valuable tool for studying cancer biology. However, BOS-102 has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, BOS-102 has not been extensively studied in vivo, which limits its potential therapeutic applications.

将来の方向性

There are several future directions for the study of BOS-102. Firstly, further studies are needed to elucidate the exact mechanism of action of BOS-102, which will help in the development of more effective therapeutic agents. Secondly, studies are needed to evaluate the efficacy of BOS-102 in vivo, which will help in the development of more effective cancer therapies. Lastly, studies are needed to evaluate the potential therapeutic applications of BOS-102 in other diseases, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, BOS-102 is a novel compound that has shown promising results in preclinical studies as an anti-cancer agent. BOS-102 exhibits potent cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. Additionally, BOS-102 exhibits anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases. Further studies are needed to elucidate the exact mechanism of action of BOS-102 and evaluate its potential therapeutic applications.

合成法

BOS-102 is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-butyn-1-ol, followed by the reaction of the resulting product with sodium hydride and 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to yield high purity and yield of BOS-102.

科学的研究の応用

BOS-102 has been extensively studied for its potential anti-cancer properties. Preclinical studies have demonstrated that BOS-102 exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BOS-102 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, BOS-102 has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases.

特性

製品名

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

分子式

C20H15BrN2O4S

分子量

459.3 g/mol

IUPAC名

4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-methoxybenzoate

InChI

InChI=1S/C20H15BrN2O4S/c1-25-17-10-6-15(7-11-17)19(24)26-12-2-3-13-28-20-23-22-18(27-20)14-4-8-16(21)9-5-14/h4-11H,12-13H2,1H3

InChIキー

JFPRJPAKNWPVAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

正規SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。